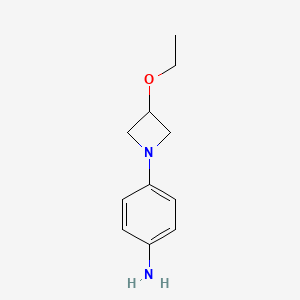
4-(3-Ethoxyazetidin-1-yl)aniline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(3-ethoxyazetidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-14-11-7-13(8-11)10-5-3-9(12)4-6-10/h3-6,11H,2,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFNBJBMSXOLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-(3-Ethoxyazetidin-1-yl)aniline is a chemical compound with potential biological activities that have attracted research interest. Its structure, characterized by an ethoxy group and an azetidine ring, may confer unique properties that influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- CAS Number : 1706462-07-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is known to affect several biochemical pathways, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering cellular metabolism and function.
- Receptor Binding : The compound can bind to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways associated with mood and cognition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anticancer Potential : Some investigations have explored its effects on cancer cell lines, indicating that it may induce apoptosis (programmed cell death) in specific types of cancer cells.
- Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Effects
In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, highlighting the compound's potential as an anticancer agent.
Study 3: Neuroprotection
Research involving neuronal cell cultures exposed to oxidative stress showed that pre-treatment with this compound significantly reduced cell death compared to untreated controls. This suggests that the compound may have protective effects against oxidative damage.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(2-Methoxyethyl)aniline | Methoxy group instead of ethoxy | Moderate antimicrobial activity |
| 4-(3-Aminopropyl)aniline | Propyl group instead of ethoxy | Enhanced neuroprotective effects |
| 4-(3-Chlorobenzyl)aniline | Chlorobenzyl substitution | Stronger anticancer activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


